1-Methyl-2-benzimidazolinone
Overview
Description
1-Methyl-2-benzimidazolinone is an organic compound with the molecular formula C8H8N2O . It is also known by other names such as 1-methyl-1h-benzo d imidazol-2 3h-one, 1-methyl-1,3-dihydro-2h-benzimidazol-2-one, and 1,3-dihydro-1-methyl-2h-benzimidazol-2-one . It is a white to beige crystalline powder .
Synthesis Analysis
The synthesis of this compound usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Another method involves the reaction with aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation CN1C(=O)NC2=CC=CC=C12 . The molecular weight is 148.17 g/mol .
Physical And Chemical Properties Analysis
This compound is a white to light beige crystalline powder . It has a melting point of 192°C to 196°C . The density is 1.213g/cm3 .
Scientific Research Applications
Mechanism of Action and Biological Impact
1-Methyl-2-benzimidazolinone, as a part of the benzimidazole class, has been studied extensively due to its broad applications. Benzimidazoles, including this compound, act as specific inhibitors of microtubule assembly by binding to tubulin. This mechanism is crucial in the study of tubulin structure and the organization and function of microtubules. Benzimidazoles are widely used in agriculture as fungicides and anthelmintics and have experimental applications in cancer chemotherapy (Davidse, 1986).
Therapeutic and Diagnostic Applications
Benzimidazole derivatives, including this compound, have been investigated for their potential in medicine. The Hoechst 33258 dye, a benzimidazole derivative, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it useful in chromosome and nuclear staining, analysis of DNA content, and as a tool in plant cell biology. Furthermore, benzimidazole derivatives have found applications as radioprotectors and topoisomerase inhibitors, indicating their potential in drug design and as a model system for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Medicinal Perspectives of Benzimidazole Derivatives
Benzimidazole and its derivatives, including this compound, are crucial in medicinal chemistry due to their broad pharmacological functions. They exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-inflammatory, and other activities. Mannich base benzimidazole derivatives, in particular, are significant in medicine, offering a variety of therapeutic applications such as antibacterial, anthelmintic, antifungal, and anti-convulsant properties. These derivatives are beneficial in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-benzimidazolinone is Enhancer of zeste homolog 2 (EZH2) . EZH2 is a part of the polycomb repressive complex 2 (PRC2) and is a promising therapeutic target for diffuse large B-cell lymphoma .
Mode of Action
This compound interacts with EZH2, inhibiting its activity. It has been shown to have superior inhibitory activity against EZH2 wild-type (WT) and high potency against EZH2 Y641 mutants . The compound’s interaction with EZH2 results in changes in the enzymatic and cellular levels .
Biochemical Pathways
The compound affects the biochemical pathways involving EZH2. It inhibits the trimethylation of lysine 27 on histone H3 (H3K27Me3) in cells bearing the EZH2 Y641N mutant . This inhibition affects the downstream effects of the pathway, including cell proliferation and apoptosis .
Pharmacokinetics
This compound exhibits improved metabolic stability in human liver microsomes . This stability impacts the compound’s bioavailability, making it more effective in inhibiting EZH2.
Result of Action
The compound effectively inhibits the proliferation of Karpas-422 cells and is more potent than other compounds . It also induces apoptosis in a dose-dependent manner . These molecular and cellular effects are a result of the compound’s action on EZH2.
Biochemical Analysis
Biochemical Properties
It has been found to be a potent inhibitor of the enzyme EZH2 . EZH2 is a key enzyme involved in the methylation of histones, which plays a crucial role in gene expression. The interaction between 1-Methyl-2-benzimidazolinone and EZH2 could potentially influence various biochemical reactions .
Cellular Effects
This compound has been shown to inhibit the proliferation of Karpas-422 cells, a type of B-cell lymphoma . It was found to be more potent than other known inhibitors . Furthermore, it has been observed to induce apoptosis in these cells in a dose-dependent manner .
Molecular Mechanism
It is known to inhibit EZH2, an enzyme that plays a crucial role in the methylation of histones . This inhibition could potentially lead to changes in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
It has been observed to show improved metabolic stability in human liver microsomes compared to other compounds .
Metabolic Pathways
Given its inhibitory effect on EZH2, it might be involved in the metabolic pathways related to histone methylation .
properties
IUPAC Name |
3-methyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343559 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1849-01-0 | |
Record name | 1-Methyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 1-methylbenzimidazole 3-oxide compare to its six-membered counterparts, and what interesting reaction product is formed with methyl cyanoacetate?
A1: Research indicates that 1-methylbenzimidazole 3-oxide (I), a five-membered heteroaromatic N-oxide, exhibits reactivity similar to six-membered N-oxides. [] For instance, it undergoes deoxygenation with phosphorus trichloride and reacts predictably with acetic anhydride and various anionide reagents. Interestingly, 1-methylbenzimidazole 3-oxide reacts with methyl cyanoacetate to yield methyl α-cyano-1-methyl-2-benzimidazoleacetate. [] This highlights its potential as a building block in organic synthesis.
Q2: Can you elaborate on the reaction of 1-methylbenzimidazole 3-oxide with methyl iodide and its implications?
A2: Both 1-methylbenzimidazole 3-oxide (I) and 1-methoxybenzimidazole react with methyl iodide to produce 1-methyl-3-methoxybenzimidazolium iodide. [] This observation suggests a possible rearrangement of 1-methylbenzimidazole 3-oxide in solution to 1-methyl-2-benzimidazolinone before reacting with methyl iodide. This finding sheds light on the dynamic nature of this compound in solution and its potential to undergo transformations.
Q3: What is the significance of the formation of 6-acetoxy-2-diacetylamino-1-methylbenzimidazole from 2-azido-1-methylbenzimidazole?
A3: The reaction of 2-azido-1-methylbenzimidazole (I) with acetic anhydride yields two products: 3-acetyl-1-methyl-2-benzimidazolinone (VI) and 6-acetoxy-2-diacetylamino-1-methylbenzimidazole (VII). [] The formation of compound VII, in particular, suggests a complex reaction mechanism involving multiple acetylation steps and potential rearrangements. This finding underscores the intriguing reactivity of benzimidazole derivatives and their potential to undergo unexpected transformations.
Q4: How is this compound incorporated into the structure of potential EZH2 inhibitors?
A4: Research focuses on developing novel pyridone-benzamide derivatives containing a this compound moiety as potent EZH2 inhibitors for treating B-cell lymphomas. [] While specific details about the structure-activity relationships are not provided in the abstract, this highlights the growing interest in incorporating this compound into drug-like molecules, particularly those targeting epigenetic regulators like EZH2.
Q5: Can this compound be used in the synthesis of compounds with biological activity?
A5: Yes, this compound serves as a starting material for synthesizing CM699, a dual sigma receptor antagonist and dopamine uptake inhibitor. [] This compound, synthesized via a reaction with 1,4-dibromobutane followed by coupling with 3H-spiro[isobenzofuran-1,4'-piperidine], demonstrates preclinical efficacy in reducing cocaine self-administration in rats. [] This example highlights the utility of this compound as a building block for developing pharmacologically active compounds, particularly those targeting the central nervous system.
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